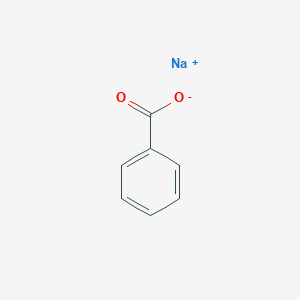

sodium;benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKPNITSTVMEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Sodium Benzoate in Microbial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium benzoate (B1203000), the sodium salt of benzoic acid, is a widely utilized preservative in the food, beverage, and pharmaceutical industries. Its efficacy lies in its ability to inhibit the growth of a broad spectrum of microorganisms, including bacteria and fungi. The antimicrobial potency of sodium benzoate is intrinsically linked to the pH of the medium, with its activity being significantly greater in acidic conditions (pH < 4.5).[1] This is because the undissociated form of benzoic acid is the primary antimicrobial agent.[2] Being lipophilic, it readily permeates the microbial cell membrane.[3][4] This guide provides a detailed technical overview of the multifaceted mechanism of action of sodium benzoate within microbial cells, supported by quantitative data, experimental protocols, and visual representations of the key pathways involved.

Disruption of Intracellular pH Homeostasis

The primary and most well-established mechanism of action of sodium benzoate is its ability to disrupt the intracellular pH (pHi) of microbial cells.[1][5]

Mechanism:

-

Passive Diffusion: In an acidic extracellular environment, a significant portion of sodium benzoate exists as undissociated benzoic acid. Due to its lipophilic nature, benzoic acid passively diffuses across the microbial cell membrane into the cytoplasm, which typically has a near-neutral pH.[3][4]

-

Intracellular Dissociation: Once inside the cytoplasm, the higher pH causes the benzoic acid to dissociate, releasing a proton (H+) and a benzoate anion.

-

Cytoplasmic Acidification: The cell membrane is largely impermeable to the charged benzoate anion, leading to its accumulation within the cytoplasm. This, coupled with the release of protons, results in a significant decrease in the intracellular pH.[6]

-

Inhibition of Cellular Processes: This acidification of the cytoplasm creates an inhospitable environment that inhibits the activity of numerous pH-sensitive enzymes and disrupts critical metabolic pathways, ultimately leading to the cessation of cell growth and, in some cases, cell death.[1]

Quantitative Data on Intracellular pH

The following table summarizes the observed changes in intracellular pH in Saccharomyces cerevisiae upon exposure to benzoic acid.

| Microorganism | External pH | Benzoic Acid Concentration | Intracellular pH (Initial) | Intracellular pH (After Treatment) | Reference |

| Saccharomyces cerevisiae | 4.5 | Energized cells | 6.15 - 6.40 | - | [6] |

| Saccharomyces cerevisiae | 4.5 | Starved cells | 5.90 | - | [6] |

| Saccharomyces cerevisiae (rho- mutant) | 4.5 | Energized cells | 6.05 | - | [6] |

| Saccharomyces cerevisiae (rho- mutant) | 4.5 | Starved cells | 5.70 | - | [6] |

| Saccharomyces cerevisiae | 3.0 | Wild-type | Unaffected | - | [7] |

| Saccharomyces cerevisiae | 7.5 | Wild-type | Slightly increased | - | [7] |

Inhibition of Key Metabolic Enzymes

The decrease in intracellular pH and the direct action of benzoic acid and/or the benzoate anion lead to the inhibition of crucial enzymes involved in cellular metabolism.

Glycolysis Inhibition

One of the primary targets of benzoic acid is the glycolytic pathway. Phosphofructokinase (PFK), a key regulatory enzyme in glycolysis, is particularly sensitive to the changes in intracellular pH induced by weak acids. The inhibition of PFK leads to a sharp decrease in the anaerobic fermentation of glucose, thereby depleting the cell's energy supply in the form of ATP.[8]

Tricarboxylic Acid (TCA) Cycle Inhibition

Succinate (B1194679) dehydrogenase, an essential enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, has also been identified as a target of benzoic acid.[1] Its inhibition further disrupts cellular respiration and energy production.

Alteration of Cell Membrane Integrity and Function

Benzoic acid can directly interact with the microbial cell membrane, leading to a loss of its structural integrity and function.

Mechanisms:

-

Increased Permeability: Benzoic acid can alter the permeability of the cell membrane, causing the leakage of essential ions and small molecules out of the cell.[1][9][10]

-

Disruption of Transport Systems: The accumulation of benzoate anions within the cell can interfere with membrane transport proteins, inhibiting the uptake of essential nutrients like amino acids.

A recent study on Saccharomyces cerevisiae under benzoic acid stress demonstrated increased cell membrane permeability, leading to the leakage of intracellular nucleic acids and proteins.[9]

Induction of Oxidative Stress

There is growing evidence to suggest that sodium benzoate can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative stress.[11]

Mechanism:

The accumulation of benzoic acid and the subsequent disruption of metabolic pathways, particularly the electron transport chain, can lead to an increase in the generation of ROS such as superoxide (B77818) anions and hydrogen peroxide. This increase in ROS can damage cellular components, including DNA, proteins, and lipids, contributing to cell death.[11][12]

Signaling Pathways and Experimental Workflows

Logical Relationship of Sodium Benzoate's Mechanism of Action

Caption: Core mechanism of sodium benzoate in microbial cells.

Experimental Workflow for Assessing Antimicrobial Action

Caption: Workflow for studying sodium benzoate's antimicrobial action.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of sodium benzoate against various microorganisms. It is important to note that MIC values are highly dependent on the experimental conditions, particularly the pH of the growth medium.

| Microorganism | Strain | Medium | pH | Temperature (°C) | MIC (mg/mL) | Reference |

| Escherichia coli | ATCC 25922 | - | - | - | 400 | [2] |

| Staphylococcus aureus | ATCC 25923 | - | - | - | 400 | [2] |

| Bacillus subtilis | ATCC 11774 | - | - | - | 400 | [2] |

| Salmonella enteritidis | ATCC 13076 | - | - | - | No inhibition | [2] |

| Candida albicans | - | - | - | - | 2.5 | [13] |

| Porphyromonas gingivalis | - | Broth | - | - | 26,650 µM | [14] |

| Treponema socranskii | - | Broth | - | - | 26,650 µM | [14] |

| Gram-positive cocci | - | Broth | - | - | >106,590 µM | [14] |

Key Experimental Protocols

Determination of Intracellular pH using a Fluorescent Probe (e.g., BCECF-AM)

This protocol is adapted from methods for measuring intracellular pH in yeast.[15][16]

Principle: The fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein Acetoxymethyl Ester (BCECF-AM) is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine the intracellular pH.

Methodology:

-

Cell Culture and Harvesting:

-

Grow the microbial cells to the desired growth phase (e.g., mid-logarithmic phase).

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

-

Dye Loading:

-

Resuspend the cells in a loading buffer.

-

Add BCECF-AM to a final concentration of approximately 50 µM.

-

Incubate at 30°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

-

Washing:

-

Pellet the cells by centrifugation and wash them twice with the experimental buffer to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Resuspend the cells in the experimental buffer containing the desired concentration of sodium benzoate at a specific pH.

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorometer or a fluorescence microscope.

-

-

Calibration Curve:

-

To correlate the fluorescence ratio to intracellular pH, a calibration curve must be generated.

-

Resuspend dye-loaded cells in a series of calibration buffers of known pH values (e.g., ranging from pH 5.5 to 8.0).

-

Add a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

-

Measure the fluorescence ratio for each calibration buffer.

-

Plot the fluorescence ratio (e.g., 490/440 nm) against the known pH values to generate a standard curve.

-

-

Data Analysis:

-

Calculate the fluorescence ratio for the experimental samples.

-

Determine the intracellular pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.

-

Assay for Succinate Dehydrogenase Activity

This protocol is a generalized method based on colorimetric assays.[17][18][19][20]

Principle: Succinate dehydrogenase activity is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT), which changes color upon reduction.

Methodology:

-

Preparation of Cell Lysate/Mitochondrial Fraction:

-

Harvest microbial cells and prepare a cell-free extract or isolate the mitochondrial fraction, as succinate dehydrogenase is a mitochondrial enzyme.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Sodium succinate (substrate)

-

The artificial electron acceptor (e.g., DCIP or INT)

-

Varying concentrations of sodium benzoate (inhibitor)

-

-

-

Assay Procedure:

-

Add the cell lysate or mitochondrial fraction to the reaction mixture to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCIP or 495 nm for the formazan (B1609692) product of INT) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time).

-

Determine the percentage inhibition of succinate dehydrogenase activity at different concentrations of sodium benzoate.

-

For more detailed analysis, kinetic parameters such as Km and Vmax can be determined in the presence and absence of the inhibitor to elucidate the mechanism of inhibition.

-

Assessment of Reactive Oxygen Species (ROS) using H2DCF-DA

This protocol is based on a method for assessing ROS in yeast.[21][22]

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) is a cell-permeant, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Methodology:

-

Cell Culture and Treatment:

-

Grow microbial cells to the desired density.

-

Expose the cells to different concentrations of sodium benzoate for a specified period.

-

-

Probe Loading:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Add H2DCF-DA to a final concentration of approximately 10 µM.

-

Incubate in the dark for a specified time (e.g., 30-60 minutes) to allow for probe uptake and de-esterification.

-

-

Washing:

-

Wash the cells to remove the extracellular probe.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the cell suspension using a fluorometer, fluorescence microscope, or flow cytometer with excitation at ~488 nm and emission at ~525 nm.

-

-

Data Analysis:

-

Compare the fluorescence intensity of the sodium benzoate-treated cells to that of the untreated control cells to determine the relative increase in ROS levels.

-

Conclusion

The antimicrobial action of sodium benzoate is a complex, multifactorial process. The primary mechanism involves the passive diffusion of undissociated benzoic acid into the microbial cell, leading to intracellular acidification. This disruption of pH homeostasis, in turn, inhibits key metabolic enzymes, particularly those in the glycolytic pathway and the TCA cycle, resulting in energy depletion. Furthermore, sodium benzoate can compromise the integrity of the cell membrane and induce oxidative stress. The synergistic effect of these mechanisms ultimately leads to the inhibition of microbial growth and viability. A thorough understanding of these intricate processes is crucial for the effective application of sodium benzoate as a preservative and for the development of novel antimicrobial strategies.

References

- 1. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Weak Acid Permeation in Synthetic Lipid Vesicles and Across the Yeast Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Benzoate and Benzoic Acid (2020) | John R. Chipley | 164 Citations [scispace.com]

- 6. [Determination of intracellular pH by the distribution of benzoic acid in S. cerevisiae. Amino acid transport and proton gradient] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genome-wide analysis of intracellular pH reveals quantitative control of cell division rate by pHc in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Response mechanism of Saccharomyces cerevisiae under benzoic acid stress in ethanol fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. agrojournal.org [agrojournal.org]

- 14. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Vacuolar and Cytosolic pH In Vivo in Yeast Cell Suspensions [jove.com]

- 16. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]

- 17. content.abcam.com [content.abcam.com]

- 18. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 19. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 20. Assay of succinate dehydrogenase activity by the tetrazolium method: evaluation of an improved technique in skeletal muscle fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA | Semantic Scholar [semanticscholar.org]

The Historical Trajectory and Scientific Foundation of Sodium Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzoate (B1203000), the sodium salt of benzoic acid, has a rich history deeply intertwined with the evolution of food preservation and organic chemistry. From its origins in the 16th-century discovery of benzoic acid to its modern, large-scale industrial production, sodium benzoate has become a cornerstone preservative in the food, beverage, and pharmaceutical industries. This technical guide provides a comprehensive overview of the historical discovery, development, and scientific principles underlying the synthesis and application of sodium benzoate. It includes detailed experimental protocols for both historical and contemporary synthesis methods, extensive quantitative data on its physicochemical properties and antimicrobial efficacy, and a visualization of its molecular mechanism of action. This document is intended to serve as a thorough resource for researchers, scientists, and professionals engaged in drug development and related fields.

Historical Discovery and Development

The journey of sodium benzoate begins with its parent compound, benzoic acid. The earliest documented isolation of benzoic acid dates back to the 16th century. Nostradamus (1556), followed by Alexius Pedemontanus (1560) and Blaise de Vigenère (1596), described the dry distillation of gum benzoin (B196080), a resin from Styrax trees, which for a long time was the only source of benzoic acid.[1][2][3] The true chemical nature of benzoic acid, however, remained elusive until the 19th century. In 1832, Justus von Liebig and Friedrich Wöhler determined the structure of benzoic acid and its relationship to hippuric acid.[1]

The pivotal moment for its application as a preservative came in 1875 when Salkowski discovered the antifungal properties of benzoic acid.[1][2][3] This discovery paved the way for its use in preserving benzoate-containing fruits.[1]

The transition to sodium benzoate occurred due to a practical consideration: solubility. Benzoic acid itself is sparingly soluble in water, which limits its application in many food and beverage products.[4] Its sodium salt, sodium benzoate, is significantly more soluble, making it a more versatile and effective preservative in aqueous systems.[5] The commercial introduction of sodium benzoate in the late 19th century coincided with the rise of mass-produced and distributed food products, where preventing spoilage was a critical concern.[6] In 1908, the U.S. Food and Drug Administration (FDA) recognized sodium benzoate as a food preservative, solidifying its place in the food industry.[6]

Synthesis of Sodium Benzoate: Experimental Protocols

Historical Synthesis Methods (Reconstructed)

The earliest industrial production of benzoic acid, the precursor to sodium benzoate, relied on methods that are now largely obsolete due to environmental concerns and lower yields.

2.1.1. Dry Distillation of Gum Benzoin (16th Century Method)

This historical method, as described by early chemists, involved the sublimation of benzoic acid from the resin of the Styrax tree.

-

Materials: Gum benzoin resin, retort, receiving vessel, heat source.

-

Protocol:

-

Place a quantity of gum benzoin resin into a retort.

-

Gently heat the retort. The benzoic acid will sublime (pass directly from a solid to a gas).

-

The benzoic acid vapor will travel into the cooler receiving vessel, where it will desublimate back into solid, crystalline benzoic acid.

-

Collect the crystalline benzoic acid from the walls of the receiving vessel. Disclaimer: This reconstructed protocol is based on historical descriptions and lacks the precision of modern experimental methods.

-

2.1.2. Oxidation of Toluene (B28343) with Potassium Permanganate (B83412) (19th Century Method)

This method became a common laboratory and industrial preparation for benzoic acid in the 19th century.

-

Materials: Toluene, potassium permanganate, water, heat source, filtration apparatus, hydrochloric acid.

-

Protocol:

-

In a flask equipped with a reflux condenser, combine toluene and a solution of potassium permanganate in water.

-

Heat the mixture to reflux. The purple color of the permanganate will gradually disappear as it is reduced to manganese dioxide (a brown precipitate).

-

Continue the reflux until the purple color is completely gone, indicating the reaction is complete.

-

Allow the mixture to cool. The benzoic acid will be present as its soluble salt, potassium benzoate.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

To the filtrate, slowly add hydrochloric acid until the solution is acidic.

-

Benzoic acid, being poorly soluble in cold water, will precipitate out as a white solid.

-

Collect the benzoic acid crystals by filtration and wash with cold water.

-

The benzoic acid can be further purified by recrystallization from hot water.

-

Modern Industrial Synthesis

The contemporary production of sodium benzoate is a two-step process: the synthesis of benzoic acid followed by its neutralization.

2.2.1. Step 1: Partial Oxidation of Toluene

This is the dominant commercial method for producing benzoic acid.

-

Materials: Toluene, oxygen (or air), cobalt or manganese naphthenate catalyst.

-

Protocol:

-

Liquid toluene is fed into a reactor.

-

A catalyst, typically cobalt or manganese naphthenate, is introduced into the reactor.

-

Oxygen or air is bubbled through the liquid toluene at elevated temperatures and pressures.

-

The catalyst facilitates the partial oxidation of the methyl group of toluene to a carboxyl group, forming benzoic acid.

-

The resulting benzoic acid is then purified, often through distillation. This method is favored for its high yield and use of inexpensive raw materials.[2]

-

2.2.2. Step 2: Neutralization of Benzoic Acid

This step converts the synthesized benzoic acid into its more soluble sodium salt.

-

Materials: Benzoic acid, sodium hydroxide (B78521) (or sodium bicarbonate), water, pH meter.

-

Protocol:

-

Dissolve benzoic acid in hot water.

-

Slowly add a solution of sodium hydroxide or sodium bicarbonate to the benzoic acid solution while stirring continuously.

-

Monitor the pH of the solution using a pH meter. Continue adding the base until the pH is neutral (approximately 7.0).

-

The reaction is an acid-base neutralization, forming sodium benzoate and water (and carbon dioxide if sodium bicarbonate is used).

-

The resulting solution of sodium benzoate can then be dried to obtain the solid product, often through spray drying or crystallization.

-

Quantitative Data

Physicochemical Properties of Sodium Benzoate

| Property | Value | Reference |

| Chemical Formula | C₇H₅NaO₂ | [5] |

| Molar Mass | 144.11 g/mol | [5] |

| Appearance | White crystalline powder or granules | [5] |

| Melting Point | >300 °C | [5] |

| Density | 1.497 g/cm³ | [5] |

Solubility of Sodium Benzoate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 62.7 |

| 15 | 62.8 |

| 30 | 62.9 |

| 100 | 71.1 |

| [Data sourced from publicly available solubility tables.] |

Antimicrobial Efficacy of Sodium Benzoate

The antimicrobial activity of sodium benzoate is pH-dependent, with its efficacy increasing in more acidic conditions. This is because the undissociated form of benzoic acid is the active antimicrobial agent.

| Microorganism | Condition | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli | Tryptic Soy Broth, pH 4.0 | 1000 ppm | [7] |

| Salmonella enterica | Tryptic Soy Broth, pH 4.0 | 1000 ppm | [7] |

| Listeria monocytogenes | Tryptic Soy Broth, pH 4.0 | 1000 ppm | [7] |

| Zygosaccharomyces bailii | Salsa Mayonnaise | >0.30% (wt/wt) | [8] |

| Various Bacteria and Fungi | Topical Formulation, pH 4.0-6.5 | 0.075% - 0.5% | [5] |

Mechanism of Action

The antimicrobial action of sodium benzoate is primarily attributed to the activity of undissociated benzoic acid. The lipophilic nature of benzoic acid allows it to pass through the microbial cell membrane.

Signaling Pathway and Cellular Targets

Once inside the cell, benzoic acid disrupts the cellular machinery through several mechanisms:

-

Intracellular Acidification: The dissociation of benzoic acid within the cytoplasm releases protons, lowering the intracellular pH. This acidification can denature proteins and inhibit enzymatic activity.

-

Disruption of Cell Membrane: Benzoic acid can interfere with the structure and function of the cell membrane, affecting its permeability and transport processes.

-

Inhibition of Glycolysis: Studies in yeast, such as Zygosaccharomyces bailii, have shown that benzoic acid can inhibit key enzymes in the glycolytic pathway, such as phosphofructokinase, leading to a depletion of ATP.

-

Inhibition of Macroautophagy: In Saccharomyces cerevisiae, benzoic acid has been shown to inhibit nitrogen starvation-induced macroautophagy, a critical survival mechanism for the cell.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of benzoic acid at the cellular level.

Caption: Proposed mechanism of antimicrobial action of benzoic acid.

Experimental Workflow for Synthesis

The following workflow outlines the general steps for the laboratory synthesis and purification of sodium benzoate from benzoic acid.

Caption: Laboratory synthesis workflow for sodium benzoate.

Conclusion

The history of sodium benzoate is a compelling narrative of scientific discovery and industrial innovation. From the early, rudimentary extraction of its parent compound, benzoic acid, to the highly efficient and controlled synthetic processes of today, its development has been driven by the persistent need for safe and effective preservation. The scientific understanding of its mechanism of action continues to evolve, revealing a multi-faceted attack on microbial cells. For researchers and professionals in drug development and related fields, a thorough understanding of the history, synthesis, and functional properties of sodium benzoate provides a valuable context for its current applications and the development of future preservative and therapeutic agents. This guide has aimed to provide a detailed and comprehensive resource to support these endeavors.

References

- 1. Sodium benzoate CAS#: 532-32-1 [m.chemicalbook.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. grandviewresearch.com [grandviewresearch.com]

- 5. imarcgroup.com [imarcgroup.com]

- 6. homework.study.com [homework.study.com]

- 7. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

sodium benzoate's role as a food preservative

An In-depth Technical Guide on the Core Role of Sodium Benzoate (B1203000) as a Food Preservative

Abstract

Sodium benzoate (E211) is a widely utilized chemical preservative in the food, beverage, and pharmaceutical industries, prized for its efficacy in inhibiting the growth of a broad spectrum of microorganisms, including yeasts, molds, and bacteria.[1] Its primary function is to extend the shelf life and maintain the safety of food products.[2][3] The antimicrobial activity of sodium benzoate is critically dependent on the pH of the food matrix, exhibiting optimal efficacy in acidic conditions (pH 2.5-4.0).[4][5] This technical guide provides a comprehensive overview of the core mechanisms of sodium benzoate's preservative action, quantitative data on its antimicrobial efficacy, detailed experimental protocols for its analysis, and a summary of its safety and regulatory status. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this preservative's function and application.

Introduction

Sodium benzoate (C₇H₅NaO₂) is the sodium salt of benzoic acid, a compound that occurs naturally in many plants such as cranberries, plums, and cinnamon.[6][7] While benzoic acid itself is an effective preservative, its low solubility in water limits its direct application.[8] Sodium benzoate, being highly soluble, serves as a more practical precursor that converts to the active benzoic acid form under acidic conditions.[3][9] Classified by the U.S. Food and Drug Administration (FDA) as Generally Recognized As Safe (GRAS), it is one of the first chemical preservatives permitted in foods.[6][10] Its primary application is in acidic food products like carbonated beverages, fruit juices, jams, pickles, and salad dressings.[1][2]

Mechanism of Antimicrobial Action

The preservative effect of sodium benzoate is not exerted by the salt itself but by its undissociated benzoic acid form.[4][11] The mechanism is multifaceted, involving a sequence of events that ultimately disrupt the microorganism's cellular functions and lead to growth inhibition or cell death.[9]

Conversion to Benzoic Acid and pH Dependence

In an aqueous solution, sodium benzoate dissociates into sodium ions and benzoate ions. In an acidic environment, the benzoate ions accept a proton to form undissociated benzoic acid. This equilibrium is highly pH-dependent; the optimal pH range for antimicrobial activity is between 2.5 and 4.0, where a significant portion of the compound exists as undissociated benzoic acid.[4][5] As the pH increases above 4.5, its efficacy diminishes sharply because the ionized form, which predominates, cannot easily cross the microbial cell membrane.[4][9]

Cellular Uptake and Intracellular Effects

The antimicrobial action of sodium benzoate is primarily initiated by the passive diffusion of the lipophilic, undissociated benzoic acid molecule across the microbial cell membrane.[4][11] Once inside the cell, where the pH is typically near neutral, the benzoic acid dissociates, releasing a proton (H+) and a benzoate ion. This process leads to several disruptive downstream effects:

-

Intracellular Acidification: The accumulation of protons lowers the intracellular pH, creating an inhospitable environment that inhibits the activity of key metabolic enzymes, particularly those involved in glycolysis, such as phosphofructokinase.[9][12] This disruption of anaerobic fermentation severely impairs the cell's ability to generate ATP.[12]

-

Disruption of Cell Membrane Integrity: Benzoic acid can interfere with the structure and permeability of the cell membrane, hindering the transport of essential molecules like amino acids and disrupting the proton motive force.[4][9][11]

-

Inhibition of Enzyme Activity: Benzoic acid has been shown to inhibit the function of various enzymes crucial for microbial metabolism, including those in the tricarboxylic acid (TCA) cycle.[9]

-

Generation of Oxidative Stress: Some studies suggest that in yeast, benzoic acid can induce the production of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and eventually, apoptosis.

References

- 1. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ziochemical.com [ziochemical.com]

- 3. sdlookchem.com [sdlookchem.com]

- 4. justlonghealth.com [justlonghealth.com]

- 5. testbook.com [testbook.com]

- 6. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]

- 7. justlonghealth.com [justlonghealth.com]

- 8. mdpi.com [mdpi.com]

- 9. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]

- 10. Is sodium benzoate bad? A Safety Manual for Food Manufacturers [elchemy.com]

- 11. snowhitechem.com [snowhitechem.com]

- 12. The Effect of Sodium Benzoate on the Gut Microbiome Across Age Groups - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Sodium Benzoate (B1203000) in Aqueous Solutions

This technical guide provides a comprehensive overview of the core chemical properties of sodium benzoate when dissolved in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who utilize sodium benzoate in their work. This document details its dissociation, behavior in varying pH conditions, solubility characteristics, and key reactions, supported by quantitative data, experimental protocols, and process diagrams.

Core Chemical Properties

Sodium benzoate (C₇H₅NaO₂) is the sodium salt of benzoic acid. It is widely used as a preservative in foods, cosmetics, and pharmaceuticals due to its antimicrobial properties.[1][2] Its efficacy and chemical behavior are intrinsically linked to its properties in aqueous solutions.

Dissociation and Hydrolysis in Water

As the salt of a strong base (NaOH) and a weak acid (benzoic acid), sodium benzoate is highly soluble in water and dissociates completely into sodium ions (Na⁺) and benzoate ions (C₇H₅O₂⁻).[3][4]

Dissociation Equation: C₇H₅NaO₂(s) → Na⁺(aq) + C₇H₅O₂⁻(aq)

Following dissociation, the benzoate ion undergoes hydrolysis by reacting with water to establish an equilibrium with its conjugate acid, benzoic acid (C₇H₅COOH), and hydroxide (B78521) ions (OH⁻).[5] This reaction results in an alkaline solution, typically with a pH of around 8.[6][7]

Hydrolysis Equilibrium: C₇H₅O₂⁻(aq) + H₂O(l) ⇌ C₇H₅COOH(aq) + OH⁻(aq)

pH-Dependent Activity

The antimicrobial activity of sodium benzoate is dependent on the pH of the solution. The active form is the undissociated benzoic acid, which is lipophilic and can penetrate the cell walls of microorganisms.[2][8] In acidic conditions, the hydrolysis equilibrium shifts to the left, increasing the concentration of benzoic acid. The optimal functional pH range for sodium benzoate is between 2.5 and 4.0.[9][10][11] Above pH 4.5, its effectiveness diminishes significantly as the equilibrium favors the benzoate ion.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative properties of sodium benzoate in aqueous solutions.

Table 1: Solubility in Water at Various Temperatures

Sodium benzoate's solubility in water increases with temperature.[12][13]

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 62.65 - 62.7[12][13] |

| 15 | 62.78 - 62.8[12][13] |

| 20 | 62.81[13] |

| 25 | 62.5[3] |

| 30 | 62.87 - 62.9[12][13] |

| 100 | 71.1[12][13] |

Table 2: Physicochemical Constants

| Property | Value | Notes |

| pH of Aqueous Solution | ~ 8.0[2][6][7] | A 1M solution has a pH of 7.0-8.5.[9] |

| pKa of Benzoic Acid | 4.176 - 4.2[5][14] | At 25°C. This constant is critical for understanding pH-dependent equilibrium. |

| Molar Mass | 144.105 g/mol [1] | |

| Density | 1.497 g/cm³[1] |

Key Reactions in Aqueous Solution

Conversion to Benzoic Acid

The addition of a strong acid, such as hydrochloric acid (HCl), to an aqueous solution of sodium benzoate will protonate the benzoate ion, forming benzoic acid.[15][16] Due to the low solubility of benzoic acid in water (approx. 0.34 g/100 mL at 25°C), it will precipitate out of the solution if its concentration exceeds its solubility limit.[15]

Reaction Equation: C₇H₅NaO₂(aq) + HCl(aq) → C₇H₅COOH(s)↓ + NaCl(aq)

Benzene Formation (Under Specific Conditions)

In aqueous solutions, sodium benzoate can react with ascorbic acid (Vitamin C) to form small amounts of benzene, a known carcinogen. This reaction is catalyzed by the presence of transition metal ions (like Cu²⁺ or Fe³⁺) and is accelerated by heat and UV light.[8][13] The use of chelating agents like EDTA can inhibit this reaction by sequestering the metal ions.[8]

Experimental Protocols

Protocol 1: Assay of Sodium Benzoate (Aqueous Acid-Base Titration)

This method determines the purity of a sodium benzoate sample by titrating its alkaline aqueous solution with a standardized strong acid.[7][14]

Materials:

-

Sodium Benzoate sample (approx. 3 g)

-

Standardized 0.5 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl Ether

-

Bromophenol Blue indicator solution

-

50 mL Burette, 250 mL Separatory Funnel, Pipettes, Glassware

Procedure:

-

Accurately weigh approximately 3 g of the sodium benzoate sample and dissolve it in 25 mL of deionized water in a separatory funnel.

-

Add 75 mL of diethyl ether to the separatory funnel.

-

Add 10 drops of bromophenol blue indicator. The aqueous layer will be blue.

-

Fill a clean burette with standardized 0.5 M HCl and record the initial volume.

-

Titrate the solution with the 0.5 M HCl. After each addition, stopper the funnel and shake vigorously to mix the aqueous and ethereal layers. Allow the layers to separate.

-

Continue titrating until a persistent light green color is produced in the aqueous layer, which indicates the endpoint.

-

Record the final volume of HCl used.

-

The purity is calculated based on the volume of HCl required to neutralize the sodium benzoate. Each mL of 0.5 M HCl is equivalent to 0.07205 g of C₇H₅NaO₂.[7]

Protocol 2: Conversion of Sodium Benzoate to Benzoic Acid and Purification

This protocol describes the synthesis of benzoic acid from sodium benzoate, followed by purification via recrystallization.[4][15][17]

Materials:

-

Sodium Benzoate

-

6 M Hydrochloric Acid (HCl)

-

Deionized Water

-

pH paper

-

Beakers, Erlenmeyer flask, Graduated cylinders

-

Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

-

Hot plate

Procedure:

-

Synthesis : Dissolve a pre-weighed amount of sodium benzoate (e.g., 2.0 g) in a minimal amount of deionized water (e.g., 10 mL) in a beaker.[18]

-

Slowly add 6 M HCl dropwise while stirring. A white precipitate of benzoic acid will form.[15][18] Continue adding acid until no more precipitate is formed and the solution is acidic (test with pH paper).

-

Cool the mixture in an ice-water bath for at least 10 minutes to maximize precipitation.[15]

-

Isolation : Set up a vacuum filtration apparatus. Wet the filter paper with deionized water.

-

Pour the cold slurry into the Büchner funnel and apply vacuum. Wash the collected crystals with a small amount of ice-cold water to remove soluble impurities like NaCl.[15]

-

Purification (Recrystallization) : Transfer the crude benzoic acid to an Erlenmeyer flask. Add a small amount of deionized water.

-

Heat the mixture on a hot plate until the water boils and the benzoic acid dissolves completely. Add more hot water dropwise if necessary to dissolve all the solid.[17]

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger crystals.[17]

-

Once cooled, place the flask in an ice-water bath to complete the crystallization process.

-

Final Collection : Collect the purified benzoic acid crystals by vacuum filtration. Allow air to be drawn through the crystals for several minutes to help them dry. Transfer the crystals to a watch glass to dry completely.

References

- 1. Method of Analysis for Sodium Benzoate | Pharmaguideline [pharmaguideline.com]

- 2. scribd.com [scribd.com]

- 3. Assay of Sodium benzoate by non-aqueous titration Pharm Analysis Lab [pharmacyinfoline.com]

- 4. youtube.com [youtube.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. faculty.weber.edu [faculty.weber.edu]

- 7. phclub15.wordpress.com [phclub15.wordpress.com]

- 8. metrohm.com [metrohm.com]

- 9. pharmrecord.com [pharmrecord.com]

- 10. scribd.com [scribd.com]

- 11. fao.org [fao.org]

- 12. Estimation of Sodium Benzoate and Ephedrine Hydrochloride | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. Chemistry 102 - Experiment 3 [home.miracosta.edu]

- 16. asianpubs.org [asianpubs.org]

- 17. westfield.ma.edu [westfield.ma.edu]

- 18. m.youtube.com [m.youtube.com]

Sodium Benzoate as a Corrosion Inhibitor: A Technical Guide

Introduction

Sodium benzoate (B1203000), the sodium salt of benzoic acid, is a widely recognized compound with applications ranging from a food preservative to a nucleating agent in plastics.[1] Beyond these uses, it has garnered significant attention in industrial applications as an effective and environmentally safer corrosion inhibitor.[2][3] It is particularly valued for its ability to protect various metals, including iron, steel, aluminum, and their alloys, in aqueous environments.[1][4][5] This technical guide provides an in-depth analysis of sodium benzoate's function as a corrosion inhibitor, detailing its mechanism of action, performance data, and the standard experimental protocols used for its evaluation.

Mechanism of Corrosion Inhibition

The primary mechanism by which sodium benzoate inhibits corrosion is through adsorption onto the metal surface, leading to the formation of a protective film.[6][7][8] This process involves the benzoate anion adsorbing onto the active sites of the metal.[9] This adsorbed layer acts as a physical barrier, isolating the metal from the aggressive corrosive environment.[7]

The protective action is generally considered to be anodic inhibition, where the inhibitor primarily interferes with the anodic reaction (metal dissolution).[3] Evidence from electrode-potential measurements and film-stripping experiments suggests that sodium benzoate helps produce and maintain a continuous passive film, which has been identified as containing γ-ferric oxide (γ-Fe₂O₃) or magnetite (Fe₃O₄).[3] By stabilizing this passivating oxide film, the inhibitor slows the rate of metal disintegration.[9]

The effectiveness of sodium benzoate is pH-dependent, with the most effective inhibition occurring in a pH range of 6 to 12.[3][10] Its performance can be diminished at a pH below 6.[3] The presence of dissolved oxygen can assist the inhibition process.[3] A key advantage of sodium benzoate is that it is considered a 'safe' inhibitor, as it does not typically induce intense localized pitting corrosion if its concentration falls just below the minimum required for complete protection.[2][3]

References

- 1. Sodium Benzoate - Netchem [netcheminc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Wintrol® Sodium Benzoate - Wincom Inc. LLC [wincom-inc.com]

- 5. US3876553A - Corrosion inhibitor containing sodium benzoate and potassium tripolyphosphate - Google Patents [patents.google.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. biotech-asia.org [biotech-asia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Metabolic Ripple Effect: An In-depth Technical Guide to the Core Pathways Affected by Sodium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium benzoate (B1203000), a widely used preservative in food, beverage, and pharmaceutical industries, is generally recognized as safe (GRAS) at concentrations typically found in consumer products. However, its metabolic fate and its influence on central metabolic pathways are of significant interest to researchers, particularly in the fields of toxicology, metabolic disorders, and drug development. Upon entering the body, sodium benzoate is metabolized in the mitochondrial matrix, primarily in the liver and kidneys. This process, while serving as a detoxification mechanism, can significantly impact cellular metabolism by sequestering key metabolic intermediates. This technical guide provides a comprehensive overview of the core metabolic pathways affected by sodium benzoate, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms to support further research and development.

Core Metabolic Fate of Sodium Benzoate

The primary metabolic pathway for sodium benzoate involves a two-step enzymatic reaction within the mitochondria. First, benzoate is activated to its coenzyme A (CoA) thioester, benzoyl-CoA, a reaction that consumes ATP. Subsequently, benzoyl-CoA is conjugated with the amino acid glycine (B1666218) to form hippuric acid, which is then readily excreted in the urine.[1] This conjugation is the principal mechanism for benzoate detoxification and elimination.

The metabolic conversion of benzoate to hippurate is a critical starting point for understanding its broader metabolic impact. This process directly consumes mitochondrial pools of Coenzyme A (CoA) and glycine.[1] The sequestration of these vital molecules creates a metabolic bottleneck, with cascading effects on several interconnected pathways.

Inhibition of the Urea (B33335) Cycle and Gluconeogenesis

One of the most significant metabolic consequences of sodium benzoate administration is the inhibition of both gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and ureagenesis (the formation of urea from ammonia).[2] This dual inhibition stems from the sequestration of mitochondrial CoA.

The accumulation of benzoyl-CoA depletes the pool of free CoA, which in turn reduces the levels of acetyl-CoA.[2] Acetyl-CoA is a mandatory allosteric activator for pyruvate (B1213749) carboxylase , the first committed step of gluconeogenesis.[3][4] Reduced activity of this enzyme curtails the conversion of pyruvate to oxaloacetate, a key substrate for glucose synthesis.

Simultaneously, the depletion of acetyl-CoA and glutamate (B1630785) affects the urea cycle. Acetyl-CoA is required for the synthesis of N-acetylglutamate (NAG), an essential activator of carbamoyl phosphate (B84403) synthetase I (CPS-I) , the rate-limiting enzyme of the urea cycle.[2] Reduced CPS-I activity leads to a decreased capacity to detoxify ammonia (B1221849) into urea.[2] This inhibitory effect is the reason sodium benzoate is paradoxically used as a treatment for urea cycle disorders; it provides an alternative pathway for nitrogen excretion via hippurate formation, thereby lowering ammonia levels.[5][6][7]

Quantitative Data on Enzyme Inhibition

| Parameter | Organism/System | Benzoate Concentration | Observed Effect | Reference |

| Pyruvate-dependent CO2 fixation | Isolated Rat Mitochondria | Not specified | 74% reduction | [3] |

| Pyruvate-dependent malate (B86768) accumulation | Isolated Rat Mitochondria | Not specified | 72% reduction | [3] |

| Gluconeogenesis from lactate (B86563) | Rat Hepatocytes | 10 mM | Inhibition observed | [2] |

| Ureagenesis from ammonia | Rat Hepatocytes | 10 mM | Inhibition observed | [2] |

| Urea Nitrogen Appearance Rate | Humans with Chronic Renal Failure | 10 g/day | 1.52 g N/day decrease | [8] |

Impact on Fatty Acid Oxidation

Sodium benzoate has been shown to inhibit the oxidation of fatty acids.[8] The mechanism is likely linked to the same sequestration of Coenzyme A that affects the urea cycle and gluconeogenesis. CoA is essential for the transport of fatty acids into the mitochondria (via carnitine palmitoyltransferase I, which is indirectly affected by CoA availability for acyl-CoA formation) and for the β-oxidation spiral itself, where each round of oxidation requires a molecule of free CoA.

Studies in rat liver preparations have demonstrated a significant reduction in the oxidation of both medium-chain (octanoate) and long-chain (palmitate) fatty acids in the presence of sodium benzoate. This inhibition can lead to a decrease in hepatic ATP levels.[8] Furthermore, research using the model organism Caenorhabditis elegans has shown that sodium benzoate exposure leads to increased fat accumulation.[9][10]

Quantitative Data on Fatty Acid Oxidation

| Parameter | System | Benzoate Concentration | % Inhibition | Reference |

| Palmitoyl-carnitine mediated respiration | Isolated Rat Liver Mitochondria | 0.5 mM | 39% | [8] |

| Octanoic acid-mediated respiration | Isolated Rat Liver Mitochondria | 0.5 mM | 29% | [8] |

| Palmitate oxidation | Rat Liver Homogenates | 2 mM | 39% | [8] |

| Octanoate oxidation | Rat Liver Homogenates | 2 mM | 54% | [8] |

Alterations in Amino Acid Metabolism

Sodium benzoate's metabolism is intrinsically linked to amino acid metabolism, primarily through its consumption of glycine. However, its effects extend to other amino acids and related enzymes.

-

Glycine Depletion : The conjugation of benzoate to form hippurate consumes glycine, which can lead to a depletion of this amino acid under high benzoate loads.[1]

-

Tryptophan Metabolism : Studies in humans have shown that acute exposure to sodium benzoate leads to a significant, transient rise in anthranilic acid, a metabolite of tryptophan.[1][11]

-

Inhibition of Aminotransferases : In vitro studies have demonstrated that sodium benzoate can inhibit the activity of key enzymes in amino acid metabolism, including aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[12][13] These enzymes are crucial for the interconversion of amino acids and keto acids, linking amino acid metabolism with the TCA cycle.

Quantitative Data on Aminotransferase Inhibition

| Enzyme | System | Benzoate Concentration | % Activity of Control | Reference |

| Aspartate Aminotransferase (AST) | Human Erythrocytes (HbAA) | 0.1% | 93.8% | [5][12] |

| Alanine Aminotransferase (ALT) | Human Erythrocytes (HbAA) | 0.1% | 93.3% | [5][12] |

Disruption of the SKN-1/Nrf2 Signaling Pathway

Recent studies in C. elegans have uncovered a novel mechanism by which sodium benzoate may exert its metabolic effects: through the inhibition of the SKN-1/Nrf2 signaling pathway.[9][10] SKN-1 (the homolog of mammalian Nrf2) is a master transcriptional regulator of the oxidative stress response and is also involved in regulating fat metabolism and longevity.

Under normal conditions, oxidative stress triggers the translocation of SKN-1 into the nucleus, where it activates the expression of detoxification and antioxidant genes. Research indicates that sodium benzoate inhibits this nuclear translocation of SKN-1, even under conditions of induced oxidative stress.[6][9] This inhibition of the protective SKN-1 pathway is linked to the observed increase in fat accumulation and reduced lifespan in C. elegans exposed to sodium benzoate.[9][10]

Experimental Protocols

Protocol: Isolation of Hepatocytes and Incubation

This protocol is synthesized from methodologies used to study the effects of sodium benzoate on gluconeogenesis and ureagenesis in rat hepatocytes.[2][14]

-

Animal Preparation : Anesthetize a male Wistar rat (200-250g) with an appropriate anesthetic (e.g., pentobarbital).

-

Liver Perfusion : Perform a laparotomy and cannulate the portal vein. Perfuse the liver in situ, first with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 10 minutes to wash out blood, followed by a perfusion with the same buffer containing collagenase (e.g., 0.05% w/v) for 10-15 minutes until the liver tissue is digested.

-

Hepatocyte Isolation : Excise the liver, transfer it to a sterile dish containing Krebs-Henseleit bicarbonate buffer, and gently disperse the cells by combing the tissue.

-

Cell Filtration and Washing : Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Wash the hepatocytes by centrifugation (e.g., 50 x g for 2 min) three times with cold Krebs-Henseleit buffer.

-

Cell Viability : Assess cell viability using the Trypan Blue exclusion method. Preparations with >90% viability should be used for experiments.

-

Incubation : Resuspend the hepatocytes to a final concentration of approximately 5-10 mg dry weight/mL in Krebs-Henseleit buffer supplemented with substrates (e.g., 10 mM lactate for gluconeogenesis; 2 mM NH4Cl for ureagenesis).

-

Treatment : Add sodium benzoate from a stock solution to achieve the desired final concentration (e.g., 10 mM). Include a vehicle control.

-

Reaction and Termination : Incubate the cell suspensions in a shaking water bath at 37°C under an atmosphere of 95% O2 / 5% CO2 for a defined period (e.g., 60 minutes). Terminate the reaction by adding a deproteinizing agent like perchloric acid.

-

Analysis : After neutralization and centrifugation, analyze the supernatant for glucose and urea production using standard enzymatic or colorimetric assay kits.

Protocol: Measurement of Fatty Acid Oxidation in Liver Homogenates

This protocol is based on methods described for measuring the inhibition of fatty acid oxidation by sodium benzoate.[8][15]

-

Tissue Preparation : Homogenize freshly excised rat liver in 4 volumes of ice-cold buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Reaction Mixture : Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

MgCl2

-

ATP

-

Coenzyme A

-

L-carnitine

-

Malate

-

Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitate complexed to BSA).

-

-

Treatment : Aliquot the liver homogenate into reaction vials. Add sodium benzoate to the desired final concentration (e.g., 2 mM) or vehicle for control.

-

Initiation and Incubation : Pre-incubate the vials at 37°C for 5 minutes. Initiate the reaction by adding the radiolabeled substrate. Incubate for a set time (e.g., 30 minutes) in a shaking water bath.

-

Measurement of ¹⁴CO₂ :

-

The reaction is performed in a sealed vial containing a center well with a piece of filter paper soaked in a CO₂ trapping agent (e.g., phenethylamine (B48288) or NaOH).

-

Stop the reaction by injecting a strong acid (e.g., 1 M perchloric acid) into the main reaction mixture, which releases the dissolved CO₂.

-

Continue incubation for another 60 minutes to ensure complete trapping of the ¹⁴CO₂.

-

-

Quantification : Remove the filter paper and measure the trapped radioactivity using liquid scintillation counting. This count is proportional to the rate of complete fatty acid oxidation.

-

Measurement of Acid-Soluble Metabolites (ASMs) :

-

Centrifuge the acidified reaction mixture.

-

Measure the radioactivity in the supernatant. This represents the ¹⁴C-labeled intermediates of β-oxidation (incomplete oxidation).

-

-

Calculation : Calculate the rate of oxidation based on the specific activity of the substrate and express it as nmol/min/mg protein.

Protocol: Human Oral Glucose Tolerance Test (OGTT) with Sodium Benzoate

This workflow is based on a randomized, controlled, cross-over study design used to evaluate the acute effects of sodium benzoate on glucose homeostasis in humans.[1][11]

Conclusion

Sodium benzoate, while an effective preservative, exerts a notable influence on several core metabolic pathways. Its primary mechanism of action involves the mitochondrial sequestration of Coenzyme A and glycine, leading to significant downstream consequences. The inhibition of key enzymes in the urea cycle and gluconeogenesis, the impairment of fatty acid oxidation, and alterations in amino acid metabolism are all direct results of this initial metabolic conversion. Furthermore, emerging evidence points to the disruption of crucial cellular signaling pathways like the SKN-1/Nrf2 system, linking sodium benzoate exposure to oxidative stress and lipid accumulation.

For researchers and drug development professionals, understanding these intricate metabolic interactions is paramount. These effects could have implications for individuals with underlying metabolic disorders and may also present opportunities for therapeutic intervention, as exemplified by its use in urea cycle disorders. The data and protocols provided in this guide serve as a foundational resource for further investigation into the complex role of sodium benzoate in cellular metabolism and its broader impact on health and disease.

References

- 1. resource.aminer.org [resource.aminer.org]

- 2. On the mechanism of inhibition of gluconeogenesis and ureagenesis by sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of pyruvate carboxylase by sequestration of coenzyme A with sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]

- 8. Benzoate-induced changes in glycine and urea metabolism in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Excretion of hippuric acid during sodium benzoate therapy in patients with hyperglycinaemia or hyperammonaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicities of sodium benzoate in primary culture of hepatocytes from adult rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Benzoate: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium benzoate (B1203000), a widely used food preservative, is gaining significant attention for its therapeutic potential in a range of complex disorders. Primarily recognized for its role as a D-amino acid oxidase (DAAO) inhibitor, sodium benzoate's mechanism of action extends to immunomodulation and neuroprotection, making it a compelling candidate for drug development. This technical guide provides an in-depth overview of the current understanding of sodium benzoate as a therapeutic agent, focusing on its mechanisms of action, preclinical and clinical evidence, and detailed experimental methodologies.

Core Mechanism of Action: D-Amino Acid Oxidase Inhibition

The principal therapeutic mechanism of sodium benzoate lies in its ability to inhibit D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme. DAAO is responsible for the degradation of D-amino acids, including D-serine, a crucial co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, sodium benzoate increases the synaptic levels of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.[1][2][3][4] This is particularly relevant in conditions associated with NMDA receptor hypofunction, such as schizophrenia and early-phase Alzheimer's disease.[5][6]

Signaling Pathway: DAAO Inhibition and NMDA Receptor Modulation

Caption: DAAO Inhibition by Sodium Benzoate.

Therapeutic Applications and Clinical Data

Schizophrenia

Multiple clinical trials have investigated sodium benzoate as an adjunctive therapy for schizophrenia, with a focus on improving negative and cognitive symptoms.

| Study Focus | Dosage | Duration | Primary Outcome Measure | Key Findings | Citations |

| Adjunctive therapy for chronic schizophrenia | 1 g/day | 6 weeks | Positive and Negative Syndrome Scale (PANSS) | 21% improvement in total PANSS scores; improvements in processing speed and visual learning. | [2] |

| Adjunctive to clozapine (B1669256) for resistant schizophrenia | 1 or 2 g/day | 6 weeks | PANSS | Improved negative symptoms at both doses; 2 g/day also improved total and positive PANSS scores and quality of life. | [7][8][9][10] |

| Adjunctive with sarcosine (B1681465) | 1 g/day | 12 weeks | Cognitive abilities | Improved cognitive function in patients who did not respond to sarcosine alone. | [1] |

| Early psychosis | 1000 mg/day | 12 weeks | PANSS | No significant effect on the development of psychosis. | [1] |

| Meta-analysis | N/A | N/A | PANSS | Can improve positive symptoms but no significant effect on negative symptoms, general psychopathology, or total PANSS score. | [11] |

Alzheimer's Disease and Cognitive Impairment

Sodium benzoate has shown promise in improving cognitive function in patients with early-stage Alzheimer's disease and mild cognitive impairment.

| Study Focus | Dosage | Duration | Primary Outcome Measure | Key Findings | Citations |

| Early-phase Alzheimer's Disease | 250-750 mg/day | 24 weeks | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) | Improved cognitive function and general condition. | [1][12] |

| Mild Alzheimer's Disease | 500, 750, or 1000 mg/day | 24 weeks | ADAS-cog, Plasma Aβ levels | 750 and 1000 mg/day doses reduced Aβ 1-40 and total Aβ; higher baseline Aβ 1-42 correlated with better cognitive improvement. | [13][14][15] |

| Amnestic Mild Cognitive Impairment (aMCI) | 250-1500 mg/day | 24 weeks | ADAS-cog | Trend towards improved overall cognitive function; significant improvement in short-term memory. | [16] |

| Meta-analysis (Early-stage AD) | N/A | N/A | ADAS-cog | Significant improvement in ADAS-cog scores compared to placebo. | [17] |

Urea (B33335) Cycle Disorders

Sodium benzoate is an FDA-approved treatment for hyperammonemia in patients with urea cycle disorders. It acts as a nitrogen-scavenging agent.

| Study Focus | Dosage | Duration | Primary Outcome Measure | Key Findings | Citations |

| Acute hyperammonemia in Urea Cycle Disorders | Loading dose: 250 mg/kg over 2 hours; Maintenance: 246.1 mg/kg/day (median) | Median 2 days per episode | Plasma ammonium (B1175870) levels | Decrease in median plasma ammonium from 245.5 µmol/L to 40.0 µmol/L. | [18][19] |

| Long-term management of Urea Cycle Disorders | Varies based on individual patient needs | Long-term | Prevention of hyperammonemic episodes | Effective in long-term management when combined with a low-protein diet and other supplements. | [20] |

Immunomodulatory and Neuroprotective Effects

Beyond DAAO inhibition, sodium benzoate exhibits significant immunomodulatory and neuroprotective properties.

Multiple Sclerosis (MS)

In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, sodium benzoate has been shown to:

-

Shift the T-cell balance from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.[1][21]

-

Inhibit the infiltration of inflammatory cells into the central nervous system.[21]

-

Stimulate the production of regulatory T cells (Tregs).[22]

Parkinson's Disease (PD)

In preclinical models of Parkinson's disease, sodium benzoate has demonstrated the ability to:

-

Increase the expression of the neuroprotective protein DJ-1.[1][23][24]

-

Increase the expression of glial cell-derived neurotrophic factor (GDNF).[23][25]

-

Stimulate the production of dopamine (B1211576) by increasing the expression of tyrosine hydroxylase.[26]

Neuroinflammation

Sodium benzoate has been shown to attenuate neuroinflammation by:

-

Decreasing the expression of inducible nitric oxide synthase (iNOS) in microglia and astrocytes.[1][12]

-

Inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12]

Signaling Pathway: Immunomodulation in EAE

Caption: Immunomodulatory Effects in EAE.

Experimental Protocols

Clinical Trial Methodology: Schizophrenia

-

Study Design: Randomized, double-blind, placebo-controlled trial.[11][20][27]

-

Participants: Patients with a diagnosis of schizophrenia, often with treatment-resistant symptoms.[11][27]

-

Intervention: Sodium benzoate administered orally at doses ranging from 1000 mg to 4000 mg daily, or placebo, for a duration of 6 to 12 weeks.[11][20][27]

-

Primary Outcome Assessment: The Positive and Negative Syndrome Scale (PANSS) is used to evaluate changes in the severity of positive, negative, and general psychopathology symptoms.[11][20][27]

-

Secondary Outcome Assessments: May include the Global Assessment of Function (GAF), Clinical Global Impression (CGI), and various neurocognitive tests.[11][27]

Clinical Trial Methodology: Alzheimer's Disease

-

Study Design: Randomized, double-blind, placebo-controlled trial.[18][28][29]

-

Participants: Patients with a diagnosis of mild-to-moderate Alzheimer's disease or amnestic mild cognitive impairment.[18][28]

-

Intervention: Oral administration of sodium benzoate, with doses typically initiated at 250-500 mg/day and titrated up to 1500 mg/day based on clinical response and tolerability, over a 24-week period.[18][26][28]

-

Primary Outcome Assessment: The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) is the primary measure of cognitive function.[18][28][29]

-

Biomarker Analysis: Plasma levels of amyloid-beta peptides (Aβ 1-40 and Aβ 1-42) may be measured at baseline and throughout the study.[5]

Preclinical Model: MPTP-Induced Parkinson's Disease in Mice

-

Model Induction: Male C57BL/6 mice are typically used. Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). A common regimen involves administering MPTP at a dose of 30 mg/kg for five consecutive days.[30]

-

Sodium Benzoate Administration: Sodium benzoate can be administered orally (e.g., via gavage or in drinking water) prior to, during, and/or after MPTP induction to assess its protective or restorative effects.[30]

-

Behavioral Assessment: Motor function is evaluated using tests such as the open field test, pole test, and rotarod test.[30]

-

Biochemical and Histological Analysis: Post-mortem analysis of brain tissue (specifically the substantia nigra and striatum) is conducted to measure levels of dopamine and its metabolites, assess for neuronal loss, and quantify markers of neuroinflammation and neuroprotection.[14]

Experimental Workflow: Preclinical Neuroprotective Studies

Caption: Preclinical Experimental Workflow.

Pharmacokinetics and Safety

Sodium benzoate is generally well-tolerated.[1][2] Pharmacokinetic studies in healthy subjects have shown that it has a rapid profile when measured peripherally.[4] The Acceptable Daily Intake (ADI) for sodium benzoate as a food preservative is set at 5 mg/kg of body weight per day.[1] Therapeutic doses used in clinical trials are significantly higher but have been found to be safe in the context of those studies.[1]

Conclusion and Future Directions

The existing body of evidence strongly suggests that sodium benzoate is a promising therapeutic agent with a multifaceted mechanism of action. Its ability to modulate the NMDA receptor, coupled with its immunomodulatory and neuroprotective effects, provides a strong rationale for its further development in a variety of neurological and psychiatric disorders. Future research should focus on larger, long-term clinical trials to confirm its efficacy and safety, as well as further elucidate its molecular mechanisms of action in different disease contexts. Dose-optimization studies are also warranted to determine the most effective therapeutic window for various conditions.

References

- 1. filiere-g2m.fr [filiere-g2m.fr]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Sodium Benzoate, a Metabolite of Cinnamon and a Food Additive, Upregulates Ciliary Neurotrophic Factor in Astrocytes and Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. news.ssbcrack.com [news.ssbcrack.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. e-imd.org [e-imd.org]

- 8. Cadence discovery: study protocol for a dose-finding and mechanism of action clinical trial of sodium benzoate in people with treatment-refractory schizophrenia | springermedizin.de [springermedizin.de]

- 9. Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic [emedicine.medscape.com]

- 10. Sodium benzoate, a food additive and a metabolite of cinnamon, enriches regulatory T cells via STAT6-mediated upregulation of TGFβ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Effect of Sodium Benzoate on Cognitive Function Among Patients With Behavioral and Psychological Symptoms of Dementia: Secondary Analysis of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bimdg.org.uk [bimdg.org.uk]

- 14. modelorg.com [modelorg.com]

- 15. Colorimetric quantification of sodium benzoate in food by using d-amino acid oxidase and 2D metal organic framework nanosheets mediated cascade enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium Benzoate, a Food Additive and a Metabolite of Cinnamon, Modifies T Cells at Multiple Steps and Inhibits Adoptive Transfer of Experimental Allergic Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. The efficacy of sodium benzoate as an adjunctive treatment in early psychosis - CADENCE-BZ: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sodium Benzoate, a Metabolite of Cinnamon and a Food Additive, Improves Cognitive Functions in Mice after Controlled Cortical Impact Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. Sodium benzoate, a D-amino acid oxidase inhibitor, improved short-term memory in patients with mild cognitive impairment in a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Safety and efficacy of sodium benzoate for patients with mild Alzheimer's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Effects of Sodium Benzoate with Other Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzoate (B1203000), a widely utilized preservative in the food and pharmaceutical industries, is increasingly being investigated for its synergistic potential in combination with other compounds. This technical guide provides a comprehensive overview of the synergistic effects of sodium benzoate, focusing on its antimicrobial, anti-cancer, and antioxidant applications. Through a detailed examination of existing literature, this document presents quantitative data, experimental methodologies, and the underlying signaling pathways involved in these synergistic interactions. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the multifaceted applications of sodium benzoate beyond its primary role as a preservative, highlighting its potential in combination therapies and enhanced preservation systems.

Introduction

Sodium benzoate, the sodium salt of benzoic acid, is a well-established antimicrobial agent, particularly effective in acidic conditions. Its primary mechanism of action involves the inhibition of microbial growth by interfering with cellular energy metabolism and intracellular pH homeostasis. While its efficacy as a standalone preservative is well-documented, recent research has unveiled its capacity to act synergistically with a variety of other compounds, leading to enhanced biological activity. These synergistic interactions are of significant interest as they can offer broader-spectrum efficacy, reduced dosage requirements, and potentially mitigate the development of resistance. This guide delves into the synergistic effects of sodium benzoate in three key areas: antimicrobial activity, anti-cancer therapy, and antioxidant potential.

Antimicrobial Synergism

The antimicrobial efficacy of sodium benzoate can be significantly enhanced when used in combination with other preservatives and natural compounds. This synergy often results in a broader spectrum of activity and allows for lower concentrations of individual agents, which is advantageous for food preservation and pharmaceutical formulations.

Synergism with Chemical Preservatives

The combination of sodium benzoate and potassium sorbate (B1223678) is a classic example of synergistic preservation, particularly in acidic food and beverage products.[1] While both are effective against yeasts and molds, their combined use can provide a more robust and broader spectrum of antimicrobial protection.

Studies have demonstrated a synergistic antimicrobial action when sodium benzoate is combined with sodium nitrite (B80452) against various food-spoiling microorganisms. This combination has been shown to be effective against both bacteria and fungi.[2][3][4][5][6]

Table 1: Synergistic Antimicrobial Activity of Sodium Benzoate and Sodium Nitrite

| Microorganism | Individual MIC (mg/mL) | Combination | Fractional Inhibitory Concentration (FIC) Index | Effect | Reference |

| Escherichia coli | SB: >50, SN: 2 | SB + SN | 0.31 - 0.5 | Synergism | [4][7] |

| Staphylococcus aureus | SB: 10, SN: 2 | SB + SN | 0.31 - 0.5 | Synergism | [4][7] |

| Bacillus mycoides | SB: 10, SN: 2 | SB + SN | 0.31 - 0.5 | Synergism | [4][7] |

| Candida albicans | SB: 2.5, SN: 50 | SB + SN | 0.31 - 0.5 | Synergism | [4][7] |

SB: Sodium Benzoate, SN: Sodium Nitrite

Synergism with Natural Compounds

Essential oils, known for their inherent antimicrobial properties, exhibit significant synergistic effects when combined with sodium benzoate. This combination can lead to a reduction in the required concentration of sodium benzoate, addressing concerns about its potential side effects.[8][9] For instance, the combination of sodium benzoate with essential oils from Mentha longifolia and Cuminum cyminum has shown strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Yersinia enterocolitica.[8]

Table 2: Synergistic Antibacterial Effect of Sodium Benzoate with Essential Oils against MRSA

| Compound | Individual MIC (%) | Combination (SB + 1/2 MIC of Essential Oil) MIC (%) | Effect | Reference |

| Sodium Benzoate (SB) | >4.4 | - | - | [8] |

| Mentha longifolia | 0.03 | SB: 0.27 | Synergism | [8] |

| Cuminum cyminum | 0.07 | SB: 0.55 | Synergism | [8] |

| Mentha spicata | 0.15 | SB: 1.1 | Synergism | [8] |

Chitosan (B1678972), a natural polysaccharide, has been shown to potentiate the antimicrobial action of sodium benzoate against spoilage yeasts. The combination of low concentrations of chitosan and sodium benzoate resulted in a synergistic effect, significantly increasing the death rate of yeasts like Saccharomyces exiguus.[2][8]

Table 3: Synergistic Antifungal Effect of Sodium Benzoate with Chitosan

| Microorganism | Treatment | Log CFU/mL Reduction (at 120 min) | Effect | Reference |

| Saccharomyces exiguus (pH 4.5) | 0.025% Sodium Benzoate | ~1.5 | - | [2] |

| 0.005% Chitosan + 0.025% Sodium Benzoate | ~3.0 | Synergism | [2] |